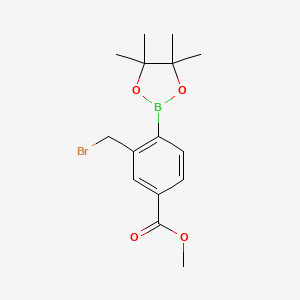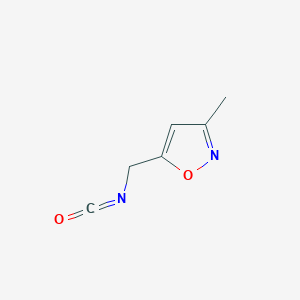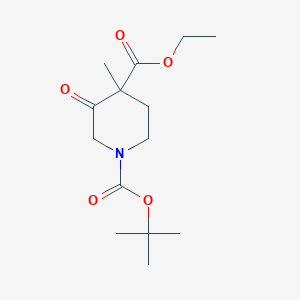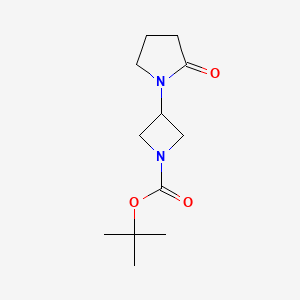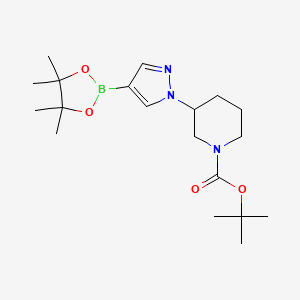![molecular formula C8H15NO4 B1526766 [(2-Butoxyethyl)carbamoyl]formic acid CAS No. 1248079-21-1](/img/structure/B1526766.png)
[(2-Butoxyethyl)carbamoyl]formic acid
Vue d'ensemble
Description
“[(2-Butoxyethyl)carbamoyl]formic acid” (CAS Number: 1248079-21-1) is a derivative of formic acid, an organic compound commonly used in the manufacturing of industrial products . It has a molecular weight of 189.21 .
Physical and Chemical Properties The compound is in oil form at room temperature . Its IUPAC name is (2-butoxyethyl)aminoacetic acid .
Applications De Recherche Scientifique
Carbamoyl Compounds in Organic Synthesis
Carbamoyl anions, derived from N,N-disubstituted formamides, are integral to organic synthesis. A study by Reeves et al. (2014) illustrates the addition of carbamoyl anions to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides. This reaction showcases the utility of carbamoyl derivatives in synthesizing complex organic compounds, with potential applications in pharmaceuticals and material science Reeves et al., 2014.
Formic Acid as a Hydrogen Storage Material
Formic acid is explored as a renewable chemical hydrogen storage system due to its simplicity, low toxicity, and ease of transport. Singh et al. (2016) discuss its use in direct formic acid fuel cells (DFAFCs) and as a potential chemical hydrogen storage material. This highlights the role of formic acid derivatives in renewable energy, particularly in enhancing the efficiency and accessibility of fuel cells for portable devices and vehicles Singh et al., 2016.
Biotechnological Production of Chemicals
The biotechnological routes for producing 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources have been investigated, showing the potential for biosynthesis of valuable chemicals from carbamoyl and formic acid derivatives. This approach aligns with the growing demand for green chemicals and clean technologies, utilizing microbial processes for sustainable chemical production Rohwerder & Müller, 2010.
Catalytic Decomposition for Hydrogen Production
Recent developments in catalytic decomposition of formic acid for hydrogen production are significant for the energy sector. Wang et al. (2018) review the mechanisms and materials studies on both homogeneous and heterogeneous catalysts for formic acid decomposition. This research underscores the importance of formic acid and its derivatives in generating clean energy and reducing carbon emissions Wang et al., 2018.
Applications in Environmental Remediation
Hybrid polyoxomolybdates modified by carboxylic acid ligands demonstrate rapid destruction of chemical warfare agent simulants, showcasing the potential of formic acid derivatives in developing materials for environmental remediation and safety applications Hou et al., 2018.
Propriétés
IUPAC Name |
2-(2-butoxyethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-3-5-13-6-4-9-7(10)8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVFOUINRWWHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxyethyl)carbamoyl]formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

